molecular formula C10H10F2O5 B15308399 2-(Difluoromethoxy)-4,6-dimethoxybenzoicacid

2-(Difluoromethoxy)-4,6-dimethoxybenzoicacid

Cat. No.: B15308399
M. Wt: 248.18 g/mol
InChI Key: HNGOQTDNDFOGEI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is an organic compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, cost, and environmental impact. The process involves using high-yield reactions and minimizing waste. For example, the use of efficient catalysts and environmentally friendly solvents can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted benzoic acids and related fluorinated aromatic compounds .

Uniqueness

2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is unique due to the presence of both difluoromethoxy and dimethoxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity compared to other similar compounds .

Conclusion

2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactions and interactions, making it a valuable building block in the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H10F2O5

Molecular Weight

248.18 g/mol

IUPAC Name

2-(difluoromethoxy)-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C10H10F2O5/c1-15-5-3-6(16-2)8(9(13)14)7(4-5)17-10(11)12/h3-4,10H,1-2H3,(H,13,14)

InChI Key

HNGOQTDNDFOGEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC(F)F)C(=O)O)OC

Origin of Product

United States

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